3-(2-Bromoacetamido)propanoic acid 3-(2-Bromoacetamido)propanoic acid 3-(2-bromoacetamido)propanoic acid is a compound containing a bromide group and a terminal carboxylic acid. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 89520-11-6
VCID: VC0515991
InChI: InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10)
SMILES: C(CNC(=O)CBr)C(=O)O
Molecular Formula: C5H8BrNO3
Molecular Weight: 210.03 g/mol

3-(2-Bromoacetamido)propanoic acid

CAS No.: 89520-11-6

Cat. No.: VC0515991

Molecular Formula: C5H8BrNO3

Molecular Weight: 210.03 g/mol

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(2-Bromoacetamido)propanoic acid - 89520-11-6

Specification

CAS No. 89520-11-6
Molecular Formula C5H8BrNO3
Molecular Weight 210.03 g/mol
IUPAC Name 3-[(2-bromoacetyl)amino]propanoic acid
Standard InChI InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10)
Standard InChI Key ULKDIPSSLZFIQU-UHFFFAOYSA-N
SMILES C(CNC(=O)CBr)C(=O)O
Canonical SMILES C(CNC(=O)CBr)C(=O)O
Appearance Solid powder

Introduction

Chemical and Physical Properties

3-(2-Bromoacetamido)propanoic acid is a white to off-white crystalline solid with a molecular weight of 210 g/mol . Its structure features a central propanoic acid backbone substituted at the third carbon with a bromoacetamido group. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(2-Bromoacetamido)propanoic Acid

PropertyValueSource
Molecular FormulaC5H8BrNO3\text{C}_5\text{H}_8\text{BrNO}_3
Molecular Weight210 g/mol
CAS Registry Number89520-11-6
Purity≥95%
Storage Conditions-20°C
Functional GroupsBromide, Carboxylic Acid

The compound’s bromide group (Br\text{Br}) exhibits high electrophilicity, making it reactive toward nucleophiles such as thiols and amines . The carboxylic acid (COOH\text{COOH}) enables conjugation to primary amines via carbodiimide-mediated coupling (e.g., EDC or DCC) .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3-(2-bromoacetamido)propanoic acid typically involves a two-step process:

  • Amidation of β-Alanine: β-Alanine reacts with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form the bromoacetamido intermediate.

  • Purification: The crude product is purified via recrystallization or column chromatography to achieve ≥95% purity .

The reaction mechanism proceeds as follows:

β-Alanine+Bromoacetyl BromideBase3-(2-Bromoacetamido)propanoic Acid+HBr\text{β-Alanine} + \text{Bromoacetyl Bromide} \xrightarrow{\text{Base}} \text{3-(2-Bromoacetamido)propanoic Acid} + \text{HBr}

Reactivity Profile

  • Nucleophilic Substitution: The bromide undergoes SN2\text{S}_\text{N}2 reactions with thiols (e.g., cysteine residues) to form stable thioether bonds .

  • Amide Bond Formation: The carboxylic acid reacts with primary amines (e.g., lysine residues) in the presence of activators like EDC, forming covalent amide linkages .

Applications in Bioconjugation and Drug Delivery

Antibody-Drug Conjugates (ADCs)

3-(2-Bromoacetamido)propanoic acid is a critical component in ADC development. Its bifunctionality allows precise attachment of cytotoxic drugs to antibodies:

  • Thiol Conjugation: The bromide reacts with engineered cysteine residues on antibodies.

  • Drug Linkage: The carboxylic acid couples to amine-containing payloads (e.g., monomethyl auristatin E) .

This site-specific conjugation enhances ADC stability and therapeutic efficacy compared to non-specific lysine coupling .

Protein Modification

The compound facilitates post-translational protein modifications, enabling:

  • Introduction of fluorescent tags for imaging.

  • Immobilization of enzymes on solid supports for biocatalysis.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR confirms the presence of the bromoacetamido group (δ 3.8–4.0 ppm for CH2Br\text{CH}_2\text{Br}).

  • IR Spectroscopy: Stretching vibrations at 1700 cm1^{-1} (carboxylic acid) and 1650 cm1^{-1} (amide carbonyl) .

Chromatography

  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Recent Developments and Future Directions

Recent advancements in ADC technology have intensified demand for robust linkers like 3-(2-bromoacetamido)propanoic acid. Innovations include:

  • Site-Specific Conjugation: Engineering antibodies with non-natural amino acids for improved homogeneity.

  • Prodrug Activation: Designing linkers that release payloads selectively in tumor microenvironments.

Ongoing research aims to optimize the compound’s stability in systemic circulation while minimizing off-target reactivity.

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